molecular formula C8H7BrN2O3 B1447289 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 1590410-08-4

8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No. B1447289
CAS RN: 1590410-08-4
M. Wt: 259.06 g/mol
InChI Key: XGHPXQDPVPGPNM-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a chemical compound used in diverse scientific research for its potential applications in drug discovery, medicinal chemistry, and biological studies . Its unique structure offers promising avenues for further investigation and development.


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7BrN2O3 . The InChI code for this compound is 1S/C8H7BrN2O3/c1-13-8-6-7(4(9)2-10-8)14-3-5(12)11-6/h2H,3H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 259.06 . It is a white to yellow solid at room temperature . The density of a similar compound, 8-bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, is 1.684±0.06 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

1. Synthesis of Novel Pharmaceutical Compounds

The benzo[1,4]-oxazine ring system, which includes derivatives like 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one, has garnered significant interest in pharmaceutical research. These compounds are utilized as potential scaffolds for bioactive compounds. Their synthesis often involves complex chemical reactions, such as Smiles rearrangement and Diels-Alder reactions, highlighting their utility in developing new drugs (Gim et al., 2007).

2. Development of Herbicidal Agents

A study demonstrated the use of 5-methyl-4-methylene-7-methylthio-2-arylmino-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile derivatives, closely related to the chemical , in herbicide development. These compounds exhibited significant herbicidal activities against various plants, suggesting their potential in agricultural applications (Sun et al., 2019).

3. Exploration in Medicinal Chemistry

The synthesis of unreported 2-substituted 4H-pyrido[e][1,3]oxazin-4-ones, which share structural similarities with this compound, demonstrates broad applicability in medicinal chemistry. These compounds could potentially lead to the development of new drugs targeting various medical conditions (Slowinski et al., 2013).

4. Creation of Pyrido-Oxazines and Pyrido-Thiazines for Cancer Research

Research on the hydrolysis and reaction processes involving related pyrido-oxazines and pyrido-thiazines has been conducted with an emphasis on their potential as anticancer agents. These studies highlight the relevance of such compounds in developing treatments for cancer (Temple et al., 1983).

Safety and Hazards

The safety information for 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one includes hazard statements H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

8-bromo-5-methoxy-4H-pyrido[4,3-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-13-8-6-7(4(9)2-10-8)14-3-5(12)11-6/h2H,3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHPXQDPVPGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1NC(=O)CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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